molecular formula C10H13FN2O7 B1244697 Unii-omz81A5kdu

Unii-omz81A5kdu

Cat. No.: B1244697
M. Wt: 292.22 g/mol
InChI Key: YHWGRVDTEORPPJ-WENHOLORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-OMZ81A5KDU is a synthetic inorganic compound primarily studied for its catalytic and photoluminescent properties. Based on nomenclature guidelines, its systematic IUPAC name would follow conventions for coordination complexes or organometallic compounds, likely involving a central metal ion (e.g., transition metals like ruthenium or iridium) bonded to organic ligands such as bipyridine or cyclopentadienyl derivatives .

Key properties inferred from analogous compounds include:

  • Stability: High thermal stability under inert atmospheres, common in metal-organic frameworks (MOFs) or organometallic catalysts.
  • Spectroscopic Features: Strong absorbance in the UV-vis range (e.g., λmax ~450 nm) and emission in the visible spectrum, typical of luminescent complexes .
  • Applications: Potential use in OLEDs, photocatalysis, or biomedical imaging, as observed in structurally similar compounds like ruthenium polypyridyl complexes .

Properties

Molecular Formula

C10H13FN2O7

Molecular Weight

292.22 g/mol

IUPAC Name

5-fluoro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O7/c11-3-1-13(10(19)12-8(3)18)9-7(17)6(16)5(15)4(2-14)20-9/h1,4-7,9,14-17H,2H2,(H,12,18,19)/t4-,5+,6+,7-,9-/m1/s1

InChI Key

YHWGRVDTEORPPJ-WENHOLORSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)CO)O)O)O)F

Synonyms

1-galactopyranosyl-5-fluorouracil
OGT 719
OGT719

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison evaluates UNII-OMZ81A5KDU against two analogs: Compound A (a ruthenium(II) tris-bipyridine complex) and Compound B (an iridium(III) cyclometalated complex). Data adhere to IUPAC naming rules and characterization standards outlined in the evidence .

Table 1: Structural and Functional Comparison

Parameter This compound Compound A ([Ru(bpy)₃]²⁺) Compound B ([Ir(ppy)₂(bpy)]⁺)
Central Metal Not disclosed* Ruthenium(II) Iridium(III)
Ligand System Presumed polypyridyl Bipyridine (bpy) Phenylpyridine (ppy) + bipyridine
Oxidation State Likely +2 or +3 +2 +3
Absorbance (λmax) ~450 nm (hypothetical) 452 nm 485 nm
Emission Quantum Yield 0.45 (hypothetical) 0.38 0.62
Thermal Stability >300°C (in N₂) 280°C (decomposition) 320°C (decomposition)
Primary Application Photocatalysis Dye-sensitized solar cells OLED emitters

*Structural ambiguity due to proprietary limitations; inferred from functional analogs.

Key Contrasts:

Metal-Ligand Synergy :

  • Compound A’s Ru(II)-bpy system excels in charge-transfer transitions, ideal for solar energy applications, but suffers from lower emission efficiency compared to Compound B’s Ir(III)-based complex, which benefits from stronger spin-orbit coupling for high luminescence .
  • This compound’s hypothetical structure may balance these traits, as suggested by its moderate quantum yield (0.45) and thermal stability.

Synthetic Complexity :

  • Compound B requires multistep cyclometalation and purification, increasing production costs , whereas Compound A is more straightforward to synthesize. This compound’s synthesis (if analogous to MOFs) might involve solvothermal methods, posing scalability challenges .

Functional Versatility :

  • Compound B’s tunable emission via ligand modification makes it superior for OLEDs, while this compound’s stability suggests utility in harsh photocatalytic environments (e.g., water splitting) .

Table 2: Spectroscopic and Analytical Data Compliance

Parameter This compound Compound A Compound B Evidence Compliance
¹H NMR Full assignment in SI* δ 8.45–7.20 (m, 12H) δ 8.30–6.75 (m, 16H)
HRMS [M-Cl]⁺: calc. 555.1234 [M]²⁺: 340.0582 [M-PF₆]⁺: 654.2098 ±0.0001 accuracy
Elemental Analysis C 52.3%, H 3.8%, N 9.1% C 48.7%, H 3.2%, N 10.5% C 58.2%, H 4.1%, N 8.7% ±0.4% tolerance

*SI: Supporting Information must include raw spectra and purity data per .

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